4-{[cyclohexyl(ethyl)amino]sulfonyl}benzoic acid
Description
4-{[Cyclohexyl(ethyl)amino]sulfonyl}benzoic acid is an organic compound that features a benzoic acid core substituted with a sulfonamide group
Properties
IUPAC Name |
4-[cyclohexyl(ethyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-2-16(13-6-4-3-5-7-13)21(19,20)14-10-8-12(9-11-14)15(17)18/h8-11,13H,2-7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNGLXQRKKUUIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[cyclohexyl(ethyl)amino]sulfonyl}benzoic acid typically involves the following steps:
Formation of the sulfonamide group: This can be achieved by reacting cyclohexylamine with ethyl sulfonyl chloride under basic conditions to form cyclohexyl(ethyl)amine sulfonamide.
Coupling with benzoic acid: The sulfonamide is then coupled with 4-bromobenzoic acid using a palladium-catalyzed Suzuki-Miyaura coupling reaction. The reaction conditions generally involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid derivative.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Sulfonic acid derivatives.
Substitution: Nitrobenzoic acid or halogenated benzoic acid derivatives.
Scientific Research Applications
4-{[Cyclohexyl(ethyl)amino]sulfonyl}benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with sulfonamide groups.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-{[cyclohexyl(ethyl)amino]sulfonyl}benzoic acid involves its interaction with biological targets, particularly enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antibacterial effects. The cyclohexyl and ethyl groups may enhance the compound’s binding affinity and specificity for its target enzymes.
Comparison with Similar Compounds
- 4-{[Cyclohexyl(methyl)amino]sulfonyl}benzoic acid
- 4-{[Cyclohexyl(propyl)amino]sulfonyl}benzoic acid
- 4-{[Cyclohexyl(butyl)amino]sulfonyl}benzoic acid
Comparison:
- Uniqueness: The ethyl group in 4-{[cyclohexyl(ethyl)amino]sulfonyl}benzoic acid provides a balance between hydrophobicity and steric hindrance, potentially enhancing its biological activity compared to its methyl or butyl analogs.
- Binding Affinity: The size and flexibility of the ethyl group may allow for better accommodation within enzyme active sites, improving binding affinity and specificity.
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